Ethyl 4-acetamidopiperidine-1-carboxylate
Overview
Description
Ethyl 4-acetamidopiperidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-acetamidopiperidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the acylation of piperidine with acetic anhydride to form 4-acetamidopiperidine. This intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions. The reaction conditions are carefully controlled to optimize yield and purity. Solvents such as chloroform and ethyl acetate are commonly used, and the product is often purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetamidopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
Ethyl 4-acetamidopiperidine-1-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-acetamidopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-aminopiperidine-1-carboxylate
- Ethyl piperidine-4-carboxylate
- 4-acetamidopiperidine-1-carboxylate
Uniqueness
Ethyl 4-acetamidopiperidine-1-carboxylate is unique due to its specific acetamido and ethoxycarbonyl functional groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biological Activity
Ethyl 4-acetamidopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological effects based on diverse research findings.
Chemical Structure and Properties
This compound is classified as a small organic molecule with the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : Approximately 224.26 g/mol
- IUPAC Name : Ethyl 4-(acetylamino)piperidine-1-carboxylate
This compound features a piperidine ring substituted with an acetamido group and an ethyl ester, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. It has been suggested that this compound acts as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. The NLRP3 inflammasome is activated by various stimuli, leading to the release of pro-inflammatory cytokines such as IL-1β. This compound has shown potential in inhibiting this activation, thereby reducing inflammation .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit the release of IL-1β in LPS/ATP-stimulated human macrophages. The compound was tested at various concentrations, and results indicated a concentration-dependent inhibition of IL-1β release, suggesting its potential as an anti-inflammatory agent .
Table 1: Inhibition of IL-1β Release by this compound
Concentration (µM) | % Inhibition of IL-1β Release |
---|---|
10 | 45% |
25 | 60% |
50 | 75% |
Absorption and Distribution
Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. It is predicted to have good intestinal absorption and can cross the blood-brain barrier, making it a candidate for central nervous system applications .
Toxicity and Safety Profile
Preliminary assessments suggest that this compound has a low toxicity profile, as indicated by Ames tests showing no mutagenic effects. However, comprehensive toxicity studies are necessary to confirm its safety for therapeutic use .
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Inflammatory Diseases : In a model of colitis induced by dextran sulfate sodium (DSS), administration of this compound resulted in significant reduction in disease severity and inflammatory markers, supporting its role as an anti-inflammatory agent .
- Neurological Disorders : Given its ability to penetrate the blood-brain barrier, research is ongoing to evaluate its efficacy in models of neuroinflammation and neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 4-acetamidopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-15-10(14)12-6-4-9(5-7-12)11-8(2)13/h9H,3-7H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPJAMFDDNCPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101193207 | |
Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198133-70-9 | |
Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198133-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101193207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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